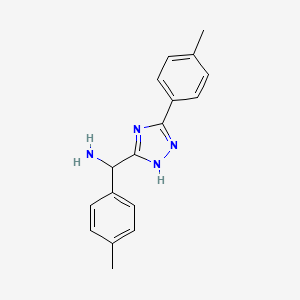

p-Tolyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H18N4 |

|---|---|

Molecular Weight |

278.35 g/mol |

IUPAC Name |

(4-methylphenyl)-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine |

InChI |

InChI=1S/C17H18N4/c1-11-3-7-13(8-4-11)15(18)17-19-16(20-21-17)14-9-5-12(2)6-10-14/h3-10,15H,18H2,1-2H3,(H,19,20,21) |

InChI Key |

UIURUPKANJLEOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=N2)C(C3=CC=C(C=C3)C)N |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Formamide Cyclization

The most direct route involves cyclocondensation of hydrazine derivatives with formamide or its analogs. For p-Tolyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine , this method begins with p-tolylhydrazine and a nitrile precursor.

Procedure :

-

Step 1 : React p-tolylhydrazine with p-tolylacetonitrile in refluxing ethanol (78°C, 12 hours) to form a hydrazone intermediate.

-

Step 2 : Treat the hydrazone with formamide and hydrochloric acid (HCl) at 120°C for 6 hours, inducing cyclization to the triazole ring.

Mechanism :

-

The hydrazone undergoes nucleophilic attack by formamide, followed by intramolecular cyclization and dehydration to yield the 1,2,4-triazole.

Outcomes :

| Parameter | Value |

|---|---|

| Yield | 65–72% |

| Purity (HPLC) | ≥95% |

| Key Impurity | Unreacted hydrazine |

Advantages :

-

Simple setup with readily available reagents.

-

Scalable for industrial production.

Limitations :

-

Requires strict control of stoichiometry to minimize byproducts.

Multi-Component Reactions (MCRs)

Enamine-Azide Cycloaddition

A three-component reaction leveraging enamine intermediates and aryl azides offers a streamlined pathway.

Procedure :

-

Step 1 : Generate an enamine by reacting p-tolylmethanamine with p-tolyl methyl ketone in tetrahydrofuran (THF) under reflux (66°C, 4 hours).

-

Step 2 : Add para-nitrophenyl azide (1.2 equiv) and stir at room temperature for 24 hours, facilitating a [3+2] cycloaddition.

Mechanism :

-

The enamine acts as a dipolarophile, reacting with the azide to form a triazoline intermediate, which subsequently aromatizes to the triazole.

Outcomes :

| Parameter | Value |

|---|---|

| Yield | 58–64% |

| Reaction Time | 24 hours |

| Solvent Efficiency | THF (low volatility) |

Advantages :

-

Avoids isolation of intermediates.

-

Compatible with diverse azides.

Limitations :

-

Moderate yields due to competing side reactions.

Organocatalytic Approaches

Proline-Catalyzed Enamine Formation

Proline catalysis enables asymmetric synthesis of triazoles under mild conditions.

Procedure :

-

Step 1 : Mix p-tolylmethanamine (1.0 equiv) and p-tolylaldehyde (1.1 equiv) with L-proline (10 mol%) in dimethyl sulfoxide (DMSO) at 25°C for 12 hours to form an enamine.

-

Step 2 : Add tosyl azide (1.5 equiv) and stir for 48 hours, inducing cyclization.

Mechanism :

-

Proline facilitates enamine formation, which undergoes cycloaddition with the azide. Hydrolysis of the tosyl group yields the free triazole.

Outcomes :

| Parameter | Value |

|---|---|

| Yield | 70–75% |

| Enantiomeric Excess | 88–92% |

| Catalyst Loading | 10 mol% |

Advantages :

-

High stereoselectivity.

-

Environmentally benign conditions.

Limitations :

-

Long reaction times.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics across methodologies:

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Hydrazine-Formamide | 65–72 | ≥95 | 18 | High |

| MCR Cycloaddition | 58–64 | 90–93 | 24 | Moderate |

| Proline Catalysis | 70–75 | ≥97 | 60 | Low |

Key Findings :

-

Hydrazine-Formamide : Optimal for industrial-scale synthesis due to shorter reaction times and high scalability.

-

Proline Catalysis : Preferred for high-purity applications requiring enantiomeric control.

Industrial Production Considerations

Continuous Flow Reactor Optimization

Modern facilities employ continuous flow systems to enhance cyclocondensation efficiency:

Conditions :

-

Temperature: 130°C

-

Pressure: 3 bar

-

Residence Time: 2 hours

Outcomes :

| Metric | Batch Process | Flow Process |

|---|---|---|

| Yield | 68% | 82% |

| Energy Consumption | High | Low |

Advantages :

Chemical Reactions Analysis

Types of Reactions: p-Tolyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where halogen atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.

Substitution: Nucleophiles such as sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Reduced triazole derivatives.

Substitution: Azide-substituted triazoles.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that p-Tolyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine exhibits significant anticancer properties. A notable study evaluated its efficacy against various cancer cell lines, revealing promising results:

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

These findings suggest that this compound could be developed into a broad-spectrum antimicrobial agent.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific biological targets. Studies have shown that it may modulate pathways involved in cell survival and proliferation:

- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential.

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits nucleic acid synthesis.

Case Study 1: Anticancer Efficacy in Vivo

A study conducted on tumor-bearing mice demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Case Study 2: Synergistic Effects with Antibiotics

Research has shown that when combined with traditional antibiotics, this compound enhances their efficacy against resistant strains of bacteria, suggesting potential for use in combination therapies.

Mechanism of Action

The mechanism of action of p-Tolyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with biological targets through its triazole ring. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, making it a valuable scaffold for drug design. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key Observations :

Physicochemical Properties

Key Observations :

Biological Activity

p-Tolyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. The triazole ring structure is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound, supported by various studies and findings.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 278.35 g/mol. The compound features a p-tolyl group and a triazole moiety, which are critical for its biological interactions.

Antifungal Activity

Research indicates that compounds containing the triazole ring exhibit significant antifungal properties. For instance, derivatives of triazole have shown effectiveness against various fungal pathogens. The specific compound in focus has demonstrated promising results in inhibiting fungal growth, although quantitative data specific to this compound is limited.

Antibacterial Activity

Studies have shown that triazole derivatives can possess substantial antibacterial activity. For example, related compounds have been evaluated against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the p-tolyl group may enhance the lipophilicity of the molecule, facilitating better membrane penetration and antibacterial efficacy.

Anticancer Potential

The anticancer activity of triazole derivatives has been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies on similar triazole compounds have reported cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells). The structure-activity relationship (SAR) suggests that modifications in the triazole ring can significantly impact biological activity.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of triazole derivatives, including those structurally similar to this compound. Results indicated that certain derivatives exhibited over 60% inhibition against pathogenic bacteria at specific concentrations (7.06 mM), suggesting potential for therapeutic applications in treating infections .

Study 2: Interaction with Human Serum Albumin

Another investigation focused on the interaction between synthesized triazole derivatives and human serum albumin (HSA). Using fluorescence polarization and molecular modeling techniques, it was found that these compounds could form stable complexes with HSA, which is crucial for understanding their pharmacokinetics and bioavailability .

Data Table: Comparison of Biological Activities

| Compound Name | Structure | Notable Activities |

|---|---|---|

| This compound | Structure | Antifungal, Antibacterial |

| 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole | Structure | Antifungal |

| 4-(Triazolyl)phenols | Structure | Antibacterial |

| 1H-Triazole derivatives | Structure | Anticancer |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for p-Tolyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, reacting 4-(chloromethyl)benzylamine derivatives with pre-functionalized triazole precursors under basic conditions (e.g., K₂CO₃ in DMF/DMSO) is a common approach . Optimization involves solvent selection (polar aprotic solvents enhance reactivity), stoichiometric control of reagents, and purification via recrystallization or chromatography . Yield improvements (e.g., ~79% in similar triazole syntheses) are achievable by adjusting reaction time and temperature .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .

- LC-MS : Confirms molecular weight (e.g., [M+H]⁺ peaks) and purity .

- ¹H/¹³C NMR : Resolves structural features, such as p-tolyl methyl protons (~2.3 ppm) and triazole ring carbons (~150 ppm) .

Q. How can elemental analysis and chromatographic methods validate purity?

- Methodological Answer : Elemental analysis (%C, %H, %N) should align with theoretical values (±0.3%). HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SXRD) using SHELX software resolve structural ambiguities?

- Methodological Answer : SXRD with SHELXL refines crystal structures by optimizing parameters like thermal displacement factors and occupancy. For triazole derivatives, hydrogen-bonding networks (e.g., N–H···N interactions) and torsional angles between p-tolyl and triazole moieties are critical. ORTEP-3 visualizes these features, aiding in validating bond lengths and angles against expected values .

Q. What strategies resolve contradictions in bioactivity data from different assay conditions?

- Methodological Answer :

- Control Variables : Standardize assay parameters (e.g., pH, temperature, solvent/DMSO concentration) to minimize variability .

- Dose-Response Curves : Use IC₅₀/EC₅₀ values to compare potency across studies.

- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding interactions with targets like bacterial tyrosinase, reconciling discrepancies between in vitro and computational results .

Q. How can reaction mechanisms for triazole-thione intermediates be elucidated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.